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Compound of Interest

Compound Name:
2-Ethoxynaphthalene-1-

carboxamide

Cat. No.: B3161686 Get Quote

A detailed examination of the structure-activity relationships of synthetic naphthalene-1-

carboxamide analogs reveals key structural determinants for their antimycobacterial potency.

This guide provides a comparative analysis of these compounds, supported by experimental

data, to inform future drug development efforts in this chemical class.

While specific structure-activity relationship (SAR) studies on 2-ethoxynaphthalene-1-
carboxamide analogs are not readily available in the current body of scientific literature,

extensive research on the closely related ring-substituted naphthalene-1-carboxanilides offers

significant insights into the pharmacophore. These studies provide a valuable framework for

understanding the impact of various substitutions on the naphthalene and anilide rings on their

biological activity, particularly against Mycobacterium species.

Structure-Activity Relationship (SAR) Overview
The core structure of the investigated compounds consists of a naphthalene-1-carboxamide

scaffold with varying substituents on the anilide phenyl ring. The antimycobacterial activity is

found to be significantly influenced by the nature and position of these substituents.

Below is a logical flow diagram illustrating the general SAR exploration for this class of

compounds.
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Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of

naphthalene-1-carboxanilide analogs.
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Comparative Antimycobacterial Activity
A series of twenty-two ring-substituted naphthalene-1-carboxanilides were synthesized and

evaluated for their in vitro activity against Mycobacterium avium subsp. paratuberculosis. The

minimum inhibitory concentration (MIC) was determined for each compound. For comparison,

the standard drugs rifampicin and ciprofloxacin were used as controls.[1][2]
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Compound ID
Anilide
Substitution

MIC (µM)[1][2]
Lipophilicity (log k)
[2]

2a 2-Methoxyphenyl 11 0.61

2b 3-Methoxyphenyl 11 0.58

2c 4-Methoxyphenyl >1000 0.49

3a 2-Methylphenyl 104 0.72

3b 3-Methylphenyl 22 0.73

3c 4-Methylphenyl 22 0.71

4a 2-Fluorophenyl 51 0.63

4b 3-Fluorophenyl 22 0.64

4c 4-Fluorophenyl 49 0.60

5a 2-Chlorophenyl 45 0.81

5b 3-Chlorophenyl 45 0.81

5c 4-Chlorophenyl 45 0.79

6a 2-Bromophenyl 41 0.90

6b 3-Bromophenyl 41 0.89

6c 4-Bromophenyl 41 0.86

7c

4-

(Trifluoromethyl)pheny

l

41 0.93

Rifampicin - 44 -

Ciprofloxacin - 66 -

Key Findings from SAR Studies:

Position of Substituent: Meta-substituted derivatives on the anilide ring generally

demonstrated higher antimycobacterial activity compared to ortho- or para-substituted
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analogs.[1]

Nature of Substituent: Electron-neutral or slightly electron-withdrawing substituents, such as

methyl and fluoro groups, at the meta position were found to be favorable for activity.[1] For

instance, N-(3-methylphenyl)naphthalene-1-carboxamide (3b) and N-(3-

fluorophenyl)naphthalene-1-carboxamide (4b) showed significantly better activity than their

ortho and para isomers.

Lipophilicity: A correlation between lipophilicity (expressed as log k) and antimycobacterial

effect was observed, with active compounds generally possessing a log k value greater than

0.6.[1]

Cytotoxicity: The most potent antimycobacterial compounds exhibited insignificant toxicity

against the human monocytic leukemia THP-1 cell line, suggesting a favorable selectivity

profile.[1][2]

Potential Influence of a 2-Ethoxy Group
While not experimentally verified, the introduction of a 2-ethoxy group on the naphthalene ring

of the naphthalene-1-carboxamide scaffold could potentially influence its biological activity

through several mechanisms:

Steric Effects: The ethoxy group at the 2-position could induce a conformational change in

the molecule, potentially affecting its binding to the biological target.

Electronic Effects: The electron-donating nature of the ethoxy group would increase the

electron density of the naphthalene ring system, which could modulate the compound's

interaction with its target.

Lipophilicity: The addition of an ethoxy group would increase the overall lipophilicity of the

molecule, which could impact its cell permeability and target engagement.

The following diagram illustrates the hypothetical relationship between the core scaffold and

the potential modulatory effects of a 2-ethoxy substituent.
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Caption: Potential influence of a 2-ethoxy group on the properties and activity of the

naphthalene-1-carboxamide scaffold.

Experimental Protocols
General Synthesis of N-Substituted Naphthalene-1-
carboxanilides
The synthesis of the title compounds was achieved via a microwave-assisted, one-pot reaction.

[1]

Materials:

1-Naphthoic acid

Appropriately substituted aniline

Phosphorus trichloride (PCl₃)

Chlorobenzene (anhydrous)

Procedure:
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A mixture of 1-naphthoic acid (1.0 eq) and the corresponding substituted aniline (1.0 eq) was

suspended in dry chlorobenzene.

Phosphorus trichloride (0.5 eq) was added dropwise to the suspension.

The reaction mixture was heated under microwave irradiation at a controlled temperature.

Upon completion of the reaction, the solvent was removed under reduced pressure.

The resulting crude product was purified by recrystallization to yield the desired N-

substituted naphthalene-1-carboxanilide.

In Vitro Antimycobacterial Activity Assay
The in vitro antimycobacterial activity of the synthesized compounds was evaluated against

Mycobacterium avium subsp. paratuberculosis CIT03.[1]

Method:

The compounds were dissolved in DMSO to prepare stock solutions.

Serial twofold dilutions of the compounds were prepared in Middlebrook 7H9 broth

supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microtiter

plate.

A standardized inoculum of M. avium subsp. paratuberculosis was added to each well.

The plates were incubated at 37 °C for a specified period.

The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of

the compound that completely inhibited the visible growth of the mycobacteria.

Cytotoxicity Assay
The cytotoxicity of the compounds was assessed against the human monocytic leukemia cell

line THP-1.[1][2]

Method:
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THP-1 cells were seeded in a 96-well plate at a specified density.

The cells were treated with various concentrations of the test compounds and incubated.

Cell viability was determined using a standard method, such as the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The concentration of the compound that caused a 50% reduction in cell viability (IC₅₀) was

calculated.

This guide provides a foundational understanding of the SAR of naphthalene-1-carboxamides

as potential antimycobacterial agents. Further research, specifically incorporating the 2-ethoxy

substituent, is warranted to fully elucidate the therapeutic potential of this chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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